molecular formula C19H19NO4S2 B2985211 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-32-9

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2985211
CAS No.: 932464-32-9
M. Wt: 389.48
InChI Key: QJFNKZPQCVWUMC-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the ethyl ester and sulfamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(15-7-5-6-8-16(15)25-17)26(22,23)20-14-10-12(2)9-13(3)11-14/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFNKZPQCVWUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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